Voxilaprevir (GS-9857) is a direct-acting antiviral agent (DAA) that acts as a pan-genotypic nonstructural (NS) protein 3/4A protease inhibitor. [] It is primarily used in scientific research to study the hepatitis C virus (HCV) and its inhibition. Voxilaprevir exhibits potent antiviral activity against various HCV genotypes (1-6) and possesses an improved resistance profile compared to previous HCV protease inhibitors. []
Voxilaprevir is a novel compound developed as a pan-genotypic inhibitor of the hepatitis C virus. It is primarily used in combination therapies for treating chronic hepatitis C infections, particularly in patients who have previously been treated. Voxilaprevir is classified as a non-structural protein 3/4A protease inhibitor, which plays a crucial role in the viral replication process.
Voxilaprevir was discovered and developed by Gilead Sciences, and it is a key component of the combination drug Vosevi, which includes sofosbuvir and velpatasvir. The compound belongs to the class of antiviral agents specifically targeting the hepatitis C virus. Its development was aimed at addressing various genotypes of hepatitis C, making it a versatile option for treatment.
The synthesis of Voxilaprevir involves several key steps designed to optimize yield and purity. According to published studies, the synthesis can be summarized as follows:
The detailed synthetic pathway has been documented in scientific literature, highlighting the efficiency of the methods used to produce Voxilaprevir in a pharmaceutical setting .
Voxilaprevir has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is C22H28N6O4S, with a molecular weight of approximately 444.56 g/mol.
Voxilaprevir undergoes various chemical reactions during its synthesis, including:
The careful design of these reactions ensures that Voxilaprevir maintains its efficacy as an antiviral agent while minimizing by-products .
Voxilaprevir exerts its antiviral effects by inhibiting the non-structural protein 3/4A protease of the hepatitis C virus. This enzyme is critical for processing viral polyproteins into functional proteins necessary for viral replication.
Voxilaprevir exhibits several notable physical and chemical properties:
Voxilaprevir is primarily used in clinical settings for treating chronic hepatitis C infections. Its applications include:
Hepatitis C Virus (HCV) remains a significant global health challenge, with an estimated 71 million individuals chronically infected worldwide as of 2015 [2] [8]. The virus exhibits high genetic diversity, categorized into six major genotypes (GT 1–6), with heterogeneous geographic distributions: GT1 dominates in the Americas and Europe, GT3 in South Asia, and GT4 in North Africa and the Middle East [7]. Prior to 2011, treatment relied on interferon (IFN)-based regimens, which achieved sustained virologic response (SVR) rates of ≤50% and were associated with severe side effects [2]. The advent of first-generation DAAs (telaprevir, boceprevir) targeting viral enzymes improved SVR rates to ~75% but still required co-administration with IFN/ribavirin (RBV) [2].
The approval of second-generation DAAs (2013 onwards) revolutionized HCV therapy. These agents—including NS5B polymerase inhibitors (e.g., sofosbuvir), NS5A inhibitors (e.g., velpatasvir), and NS3/4A protease inhibitors (e.g., voxilaprevir)—enabled IFN-free regimens with SVR rates >95%, shorter durations (8–12 weeks), and pan-genotypic coverage [5] [8]. Despite these advances, approximately 5% of patients experience virologic failure due to resistance-associated substitutions (RASs), non-adherence, or drug-drug interactions [6] [8], creating an unmet need for salvage therapies.
HCV replication occurs within replication organelles (ROs), double-membrane vesicles (DMVs) derived from the endoplasmic reticulum (ER) membrane [7]. The viral NS3/4A protease is indispensable for viral polyprotein processing and replication complex assembly. Key functions include:
Table 1: Key Viral Proteins in HCV Replication
Protein | Function | Role in Replication |
---|---|---|
NS3/NS4A | Serine protease/helicase | Polyprotein processing, immune evasion |
NS4B | Membrane anchor | RO scaffold formation |
NS5A | RNA-binding phosphoprotein | RO assembly, RNA replication regulation |
NS5B | RNA-dependent RNA polymerase | Viral RNA synthesis |
Voxilaprevir (VOX) is a macrocyclic, reversible NS3/4A protease inhibitor that binds the active site of NS3/4A via a unique P1–P3 macrocycle and quinoxaline moiety [3] [5]. Its pharmacodynamic profile includes:
First-generation DAAs were genotype-specific, complicating treatment in regions with diverse HCV strains. Pan-genotypic regimens (e.g., sofosbuvir/velpatasvir) simplified therapy but left gaps in managing DAA failures. Key limitations included:
VOX was engineered to address these gaps. As a pan-genotypic NS3/4A inhibitor with a high barrier to resistance, it complements sofosbuvir (NS5B inhibitor) and velpatasvir (NS5A inhibitor) in the fixed-dose combination Vosevi® [3] [5]. Clinical trials demonstrated its efficacy in DAA-experienced patients:
Table 2: Voxilaprevir Resistance Profile Against Common NS3 RASs
HCV Genotype | RAS | Fold-Change in EC₅₀ | Clinical Impact |
---|---|---|---|
1a | R155K | 2.1 | Low |
1b | A156V | 5.8 | Moderate |
3a | A156G | 1.7 | Low |
4d | D168E | 3.3 | Low |
Data derived from replicon assays and clinical studies [3] [9]
Despite high efficacy, independent predictors of VOX failure include:
For these patients, extending treatment duration or adding ribavirin provides no significant benefit but increases adverse events [6]. Rescue therapies like glecaprevir/pibrentasvir + sofosbuvir show promise (SVR12 100%) [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7